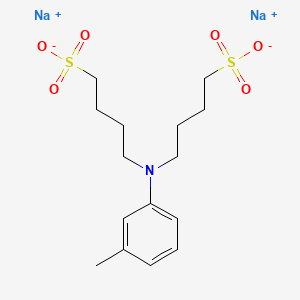
Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is a chemical compound with the molecular formula C15H23NNa2O6S2 . It has an average mass of 423.456 Da and a monoisotopic mass of 423.076202 Da . The compound is also known by its CAS Number: 127544-88-1 .
Molecular Structure Analysis
The InChI code for Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is 1S/C15H25NO6S2.2Na/c1-14-7-6-8-15 (13-14)16 (9-2-4-11-23 (17,18)19)10-3-5-12-24 (20,21)22;;/h6-8,13H,2-5,9-12H2,1H3, (H,17,18,19) (H,20,21,22);;/q;2*+1/p-2 . The Canonical SMILES is CC1=CC (=CC=C1)N (CCCCS (=O) (=O) [O-])CCCCS (=O) (=O) [O-]. [Na+]. [Na+] .Wissenschaftliche Forschungsanwendungen
Energy Storage Solutions
Sodium-based energy storage systems, such as sodium-metal batteries (SMBs), offer promising alternatives to traditional lithium-ion batteries. Sodium's chemical and physical properties make it suitable for emerging energy storage technologies. Research highlights the challenges of sodium-metal anodes, including dendrite growth and unstable solid electrolyte interphases, and proposes solutions like improved electrolytes, interfacial engineering, and electrode architectures (Lee et al., 2019). Moreover, room temperature sodium-sulfur batteries are identified as low-cost options for grid-scale energy storage, with developments focusing on enhancing electrochemical performance through material and electrolyte innovations (Kumar et al., 2018).
Advanced Materials and Corrosion Protection
Ionic liquids and deep eutectic solvents are explored for their potential in engineering interphases on reactive metal surfaces, including sodium, to control charge transport and improve performance in high-energy density batteries and corrosion protection (Forsyth et al., 2017). This research indicates the versatility of these materials in enhancing the stability and efficiency of reactive metals in various applications.
Food Industry Applications
In the context of food processing and preservation, sodium salts, including sodium sulfonates, play crucial roles. Studies discuss the use of sodium chloride and its alternatives in processed foods, highlighting the challenges and strategies for sodium reduction without compromising safety, quality, and taste (Albarracín et al., 2011).
Environmental and Health Implications
The environmental and health implications of sodium and its compounds are also a focus of research. Studies on sodium nitroprusside, for example, review its clinical applications and potential toxicities, emphasizing the need for effective antidotes for cyanide poisoning (Hottinger et al., 2014).
Safety and Hazards
Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Eigenschaften
IUPAC Name |
disodium;4-[3-methyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6S2.2Na/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22;;/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDJGUFSPAFJZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NNa2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694243 |
Source


|
| Record name | Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127544-88-1 |
Source


|
| Record name | Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


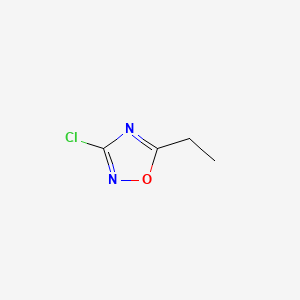
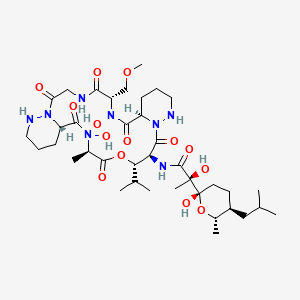
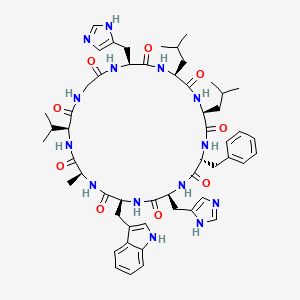
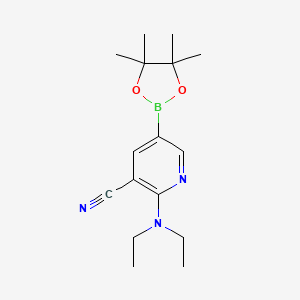

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)



![5-Methoxythiazolo[4,5-b]pyridine-2-thiol](/img/structure/B597413.png)